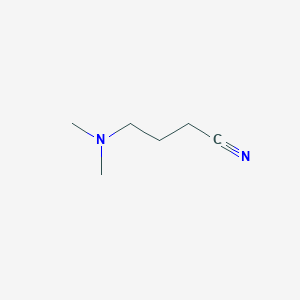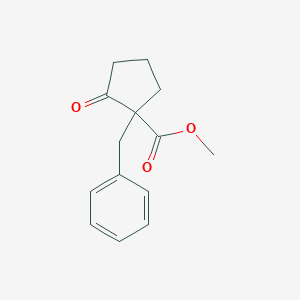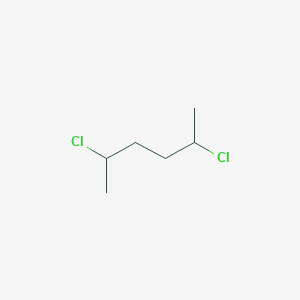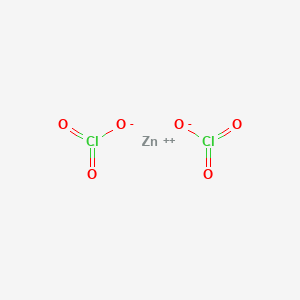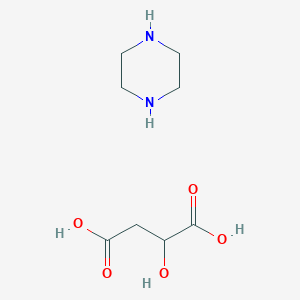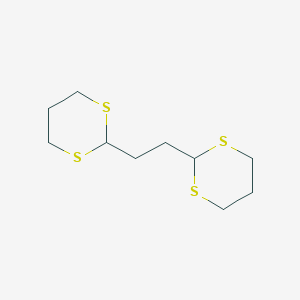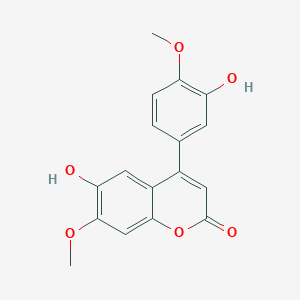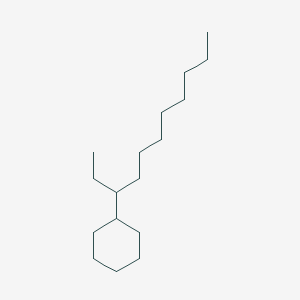
(1-Ethylnonyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylnonyl)cyclohexane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound has various applications in the field of chemistry and biochemistry due to its unique properties and structure. In
Scientific Research Applications
((1-Ethylnonyl)cyclohexane)cyclohexane has various scientific research applications. It is commonly used as a solvent for organic compounds due to its nonpolar nature. This compound is also used as a starting material for the synthesis of other compounds. Additionally, ((1-Ethylnonyl)cyclohexane)cyclohexane is used in the field of biochemistry to study the effects of hydrophobic compounds on biological systems.
Mechanism Of Action
The mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane is not fully understood. However, it is believed to interact with hydrophobic regions of proteins and cell membranes. This interaction can alter the structure and function of these molecules, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
((1-Ethylnonyl)cyclohexane)cyclohexane has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects, reducing inflammation in various tissues. ((1-Ethylnonyl)cyclohexane)cyclohexane has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using ((1-Ethylnonyl)cyclohexane)cyclohexane in lab experiments is its nonpolar nature. This makes it an excellent solvent for organic compounds. Additionally, this compound has a low toxicity, making it safe to use in laboratory settings. However, one limitation of using ((1-Ethylnonyl)cyclohexane)cyclohexane is its high cost. This can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of ((1-Ethylnonyl)cyclohexane)cyclohexane. One area of research is the development of new synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of ((1-Ethylnonyl)cyclohexane)cyclohexane. This can lead to the development of new drugs and therapies that target hydrophobic regions of proteins and cell membranes. Finally, there is a need for more studies on the potential environmental impact of ((1-Ethylnonyl)cyclohexane)cyclohexane, as it is commonly used in laboratory settings.
Conclusion
In conclusion, ((1-Ethylnonyl)cyclohexane)cyclohexane is a cyclic hydrocarbon that has various scientific research applications. It is commonly used as a solvent for organic compounds and as a starting material for the synthesis of other compounds. Additionally, this compound has various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. While there are advantages and limitations to using ((1-Ethylnonyl)cyclohexane)cyclohexane in laboratory settings, there are several future directions for the study of this compound, including the development of new synthesis methods and the exploration of its environmental impact.
Synthesis Methods
The synthesis of ((1-Ethylnonyl)cyclohexane)cyclohexane is a complex process that involves several steps. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, a Grignard reagent is reacted with a cyclic ketone to form an alcohol intermediate. The alcohol intermediate is then dehydrated to form the desired product.
properties
CAS RN |
13151-78-5 |
|---|---|
Product Name |
(1-Ethylnonyl)cyclohexane |
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
undecan-3-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-8-10-13-16(4-2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
FXZJDDWIBPIHOM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(CC)C1CCCCC1 |
synonyms |
(1-Ethylnonyl)cyclohexane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



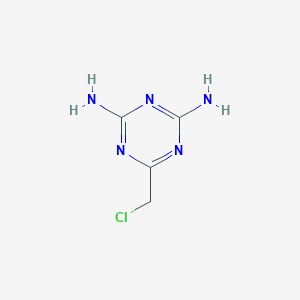
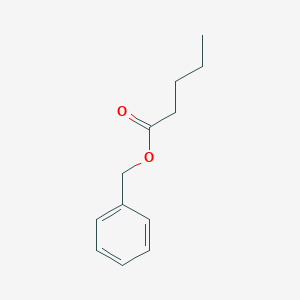

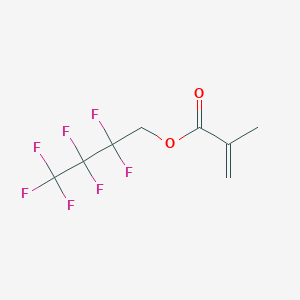
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
